2-(1-Hydroxycyclohexyl)-1-phenylethanone
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Overview
Description
2-(1-Hydroxycyclohexyl)-1-phenylethanone is an organic compound with the molecular formula C13H16O2This compound is widely used as a photoinitiator in UV-radiation-curable technologies, which are employed in various applications such as printing, packaging, coatings, furniture, flooring, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Hydroxycyclohexyl)-1-phenylethanone can be synthesized through the reaction of cyclohexanone with benzaldehyde in the presence of a base, followed by reduction. The reaction typically involves the following steps:
Aldol Condensation: Cyclohexanone reacts with benzaldehyde in the presence of a base (e.g., sodium hydroxide) to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclohexyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone and benzoic acid.
Reduction: Formation of 1-phenylethanol.
Substitution: Formation of various substituted cyclohexyl phenyl ketones.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)-1-phenylethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-1-phenylethanone as a photoinitiator involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate the polymerization of monomers, resulting in the formation of a polymer network. The compound’s ability to generate free radicals upon UV exposure makes it highly effective in UV-curable applications .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl methanone: Similar structure but different functional groups.
Cyclohexanone: Lacks the phenyl group.
Benzaldehyde: Lacks the cyclohexyl group
Uniqueness
2-(1-Hydroxycyclohexyl)-1-phenylethanone is unique due to its dual functionality, combining the properties of both cyclohexyl and phenyl groups. This combination enhances its reactivity and makes it highly effective as a photoinitiator in various industrial applications .
Properties
CAS No. |
57213-26-0 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)-1-phenylethanone |
InChI |
InChI=1S/C14H18O2/c15-13(12-7-3-1-4-8-12)11-14(16)9-5-2-6-10-14/h1,3-4,7-8,16H,2,5-6,9-11H2 |
InChI Key |
HRPUANCEDYZMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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